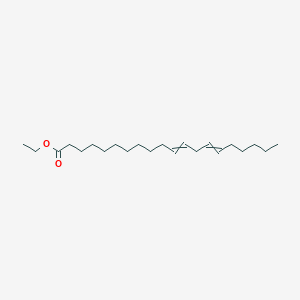

Ethyl Icosa-11,14-dienoate

説明

Contextualization within Polyunsaturated Fatty Acid (PUFA) Biochemistry

Ethyl icosa-11,14-dienoate is structurally derived from (11Z,14Z)-icosa-11,14-dienoic acid, an omega-6 polyunsaturated fatty acid. atamanchemicals.comwikipedia.org In human biochemistry, this fatty acid is not obtained directly from the diet in significant amounts but is synthesized through the elongation of linoleic acid, an essential fatty acid. researchgate.net It serves as an intermediate in the metabolic pathway of other important PUFAs. atamanchemicals.com Specifically, 11,14-eicosadienoic acid can be further metabolized into other bioactive fatty acids such as dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA). atamanchemicals.com This positions it within the complex network of fatty acid metabolism that generates precursors for eicosanoids, a class of signaling molecules involved in numerous physiological processes. researchgate.netlipotype.com

Significance of Eicosadienoic Acid Esters in Biological Systems Research

Eicosadienoic acid and its esters are valuable tools in biological research, particularly in studies of inflammation and lipid metabolism. The parent fatty acid, (11Z,14Z)-eicosadienoic acid, has been shown to modulate inflammatory responses. For instance, it can inhibit the binding of leukotriene B4 (LTB4), a potent inflammatory mediator, to its receptors on neutrophils. medchemexpress.com Furthermore, research indicates that eicosadienoic acids can influence the metabolism of other polyunsaturated fatty acids and alter the response of macrophages to inflammatory stimuli. atamanchemicals.com

In research settings, the methyl ester of 11,14-eicosadienoic acid is often used as a more lipid-soluble surrogate for the naturally occurring free fatty acid. medchemexpress.comchemicalbook.com This ester form allows for easier incorporation into cell culture media and experimental diets to study its effects on cellular processes, including membrane fluidity and signaling pathways. ontosight.aismolecule.com Oxidized derivatives of eicosadienoic acid are also being investigated for their roles in influencing the biosynthesis of long-chain PUFAs and their potential therapeutic applications. lipotype.com

Isomeric Considerations and Stereochemical Research

The term "eicosadienoic acid" can refer to several isomers, which differ in the position and geometry of their two double bonds. nih.gov The most common and biologically significant isomer is (11Z,14Z)-icosa-11,14-dienoic acid, also known as dihomo-linoleic acid. wikipedia.org The 'Z' notation, equivalent to cis, indicates that the hydrogen atoms on the carbons of the double bond are on the same side, resulting in a kinked structure. This cis configuration is crucial for the fatty acid's role in biological membranes and as a substrate for enzymes.

Other isomers exist, though they are less common. These include:

Geometric Isomers : The (11E,14E)-isomer, where both double bonds are in the trans configuration, has a more linear structure compared to the cis form. nih.govontosight.ai

Positional Isomers : Fatty acids with the same C20:2 formula but different double bond locations are positional isomers. Examples include keteleeronic acid (5Z,11Z-eicosadienoic acid) and di-homotaxoleic acid (7,11-eicosadienoic acid). atamanchemicals.comwikipedia.org

The specific stereochemistry of Ethyl Icosa-11,14-dienoate is critical, as different isomers can have distinct physical properties and biological activities. Research often focuses on the (11Z,14Z) form due to its prevalence in biological systems. atamanchemicals.com

Data Tables

Table 1: Physicochemical Properties of Eicosadienoic Acid and its Esters This table provides an overview of the key chemical and physical properties. Data for the ethyl ester is supplemented with data from its parent acid and methyl ester due to their frequent use in research literature.

| Property | Value | Compound |

| Molecular Formula | C₂₀H₃₆O₂ | Icosa-11,14-dienoic acid atamanchemicals.com |

| C₂₁H₃₈O₂ | Methyl Icosa-11,14-dienoate smolecule.com | |

| C₂₂H₄₀O₂ | Ethyl Icosa-11,14-dienoate | |

| Molecular Weight | 308.50 g/mol | Icosa-11,14-dienoic acid nih.gov |

| 322.53 g/mol | Methyl Icosa-11,14-dienoate chemicalbook.com | |

| 336.56 g/mol | Ethyl Icosa-11,14-dienoate | |

| IUPAC Name | (11Z,14Z)-icosa-11,14-dienoic acid | Icosa-11,14-dienoic acid atamanchemicals.com |

| methyl (11Z,14Z)-icosa-11,14-dienoate | Methyl Icosa-11,14-dienoate chemicalbook.com | |

| ethyl (11Z,14Z)-icosa-11,14-dienoate | Ethyl Icosa-11,14-dienoate | |

| Physical State | Liquid at room temperature | Icosa-11,14-dienoic acid sigmaaldrich.com |

| Solubility | Insoluble in water; Soluble in organic solvents | General for long-chain fatty acids/esters solubilityofthings.com |

Table 2: Common Isomers of Eicosadienoic Acid (C20:2) This table compares the primary naturally occurring isomer with other known positional and geometric isomers.

| Isomer Name | Double Bond Positions & Geometry | Common Name / Context |

| (11Z, 14Z)-Eicosadienoic acid | 11-cis, 14-cis | Dihomo-linoleic acid; Omega-6 pathway intermediate wikipedia.org |

| (5Z, 11Z)-Eicosadienoic acid | 5-cis, 11-cis | Keteleeronic acid; Found in seed oils of Pinaceae wikipedia.org |

| (11E, 14E)-Eicosadienoic acid | 11-trans, 14-trans | Trans isomer; Studied as a geometric variant nih.govontosight.ai |

| (7Z, 11Z)-Eicosadienoic acid | 7-cis, 11-cis | Di-homotaxoleic acid; Rarer plant isomer wikipedia.org |

特性

IUPAC Name |

ethyl icosa-11,14-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVCCFLKWCNDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407971 | |

| Record name | Ethyl Icosa-11,14-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-62-3 | |

| Record name | Ethyl Icosa-11,14-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Sources

Plant-Derived Sources and Extraction Research

Ethyl icosa-11,14-dienoate has been identified in several plant species through gas chromatography-mass spectrometry (GC-MS) analysis of their extracts.

In a study on the phytochemical composition of Piliostigma thonningii leaf extract, methyl (11E,14E)-icosa-11,14-dienoate was detected. indexcopernicus.com The leaves were subjected to cold extraction using ethanol (B145695). indexcopernicus.com This analysis revealed the presence of numerous compounds, with the aforementioned ester being one of them. indexcopernicus.com

Similarly, research on Cyperus difformis L. identified methyl (11E, 14E)-11,14- icosadienoate in the n-Hexane extract of the plant's flowers. notulaebotanicae.ro This finding was part of a broader phytochemical screening to understand the plant's ethnopharmacological potential. notulaebotanicae.ro

The volatilome of different hop (Humulus lupulus) varieties has also been explored, revealing the presence of various volatile compounds. While not explicitly isolating ethyl icosa-11,14-dienoate, these studies highlight the complex mixture of esters present in hops, which can vary based on the region where they are grown. researchgate.netpreprints.org

| Plant Species | Plant Part | Extraction Solvent | Detected Compound |

| Piliostigma thonningii | Leaf | Ethanol | Methyl (11E,14E)-11,14- icosadienoate |

| Cyperus difformis L. | Flower | n-Hexane | Methyl (11E, 14E)-11,14- icosadienoate |

Animal Tissues and Biofluid Detection (Excluding Clinical Data)

While direct detection of ethyl icosa-11,14-dienoate in animal tissues is not extensively documented in the provided context, related compounds have been identified. For instance, the acid form, (11Z,14Z)-icosa-11,14-dienoic acid, is known to be a metabolite in animals. nih.gov This fatty acid has been found in various organisms, including the sea urchin Arbacia punctulata. nih.govatamanchemicals.com

Furthermore, lipidomics analysis of marine fish oils has identified related molecules. One study found that 1,3-dihydroxy-2-propanyl (11Z,14Z)-11,14-icosadienoate could be a potential marker for certain fish oils. researchgate.net Cholesteryl eicosadienoic acid, another ester of icosa-11,14-dienoic acid, has been detected in the blood plasma of animals. hmdb.ca

Microbial Production and Metabolite Studies

The production of ethyl icosa-11,14-dienoate and its methyl ester counterpart has been observed in microorganisms.

A study investigating the volatile organic compounds (VOCs) produced by the soil fungus Trichoderma asperelloides TSU1 identified methyl icosa-11,14-dienoate. researchgate.netsemanticscholar.org This compound was detected as part of the fungal volatilome using solid-phase microextraction (SPME) followed by GC-MS analysis. researchgate.netsemanticscholar.org The research aimed to understand the antifungal properties of the VOCs produced by this fungus. researchgate.netsemanticscholar.org

The broader context of fatty acid metabolism in fungi and bacteria indicates that these microorganisms are capable of synthesizing a wide array of fatty acids and their derivatives. acs.org

| Microbial Species | Detected Compound | Analytical Method |

| Trichoderma asperelloides TSU1 | Methyl icosa-11,14-dienoate | SPME/GC-MS |

Occurrence in Food Matrices and Volatilome Analysis

Ethyl icosa-11,14-dienoate has been identified as a volatile component in certain food products, particularly during aging processes.

In an analysis of Chinese rice wine, methyl-icosa-11,14-dienoate was detected in younger wines. researchgate.net The study noted that the levels of certain esters, including this one, tended to decrease with oxidative processes during aging. researchgate.net

The analysis of extra virgin olive oil has also revealed the presence of related furan (B31954) fatty acids, which are considered valuable bioactive minor fatty acids in food. researchgate.net While not the ethyl ester, this highlights the presence of diverse icosa-11,14-dienoic acid derivatives in food.

The general analysis of fats and oils often involves the esterification of fatty acids to their methyl or ethyl esters for easier analysis by gas chromatography. cp-analitika.hu This is a common practice for determining the fatty acid composition of various food products, including marine fish oils. japsonline.com

| Food Matrix | Specific Context | Detected Compound |

| Chinese Rice Wine | Younger wines | Methyl-icosa-11,14-dienoate |

Chemical Synthesis and Derivatization Methodologies

Strategies for de novo Synthesis of Ethyl Icosa-11,14-dienoate

The de novo synthesis of Ethyl Icosa-11,14-dienoate, particularly the naturally occurring (11Z,14Z)-isomer, involves the construction of the 20-carbon chain with precise placement of the two cis double bonds. A common and effective strategy for forming carbon-carbon double bonds with specific stereochemistry in the synthesis of polyunsaturated fatty acids is the Wittig reaction. This reaction involves the coupling of an aldehyde with a phosphonium ylide.

A plausible synthetic route for Ethyl Icosa-11,14-dienoate could involve a convergent approach where two key fragments are synthesized and then joined. For instance, a C10 aldehyde fragment containing the ester group and a C10 phosphonium ylide fragment containing the terminal alkyl chain could be coupled via a Wittig reaction to form one of the double bonds. Subsequent chain elongation and another Wittig reaction would introduce the second double bond at the desired position. The stereochemistry of the double bonds (Z or E) can be controlled by the choice of the ylide (stabilized or non-stabilized) and the reaction conditions. For the synthesis of the (11Z,14Z)-isomer, non-stabilized ylides are typically employed to favor the formation of the cis double bond.

A documented organic synthesis of 1-¹⁴C labeled eicosa-11,14-dienoic acid provides a template for the synthesis of the unlabeled compound. This synthesis would be followed by esterification with ethanol (B145695) to yield the final ethyl ester. The general steps in such a synthesis would be:

Preparation of key building blocks: This involves synthesizing two smaller molecules that will be coupled to form the 20-carbon backbone.

Wittig reaction: The aldehyde and phosphonium salt building blocks are reacted to form the carbon-carbon double bond with the desired stereochemistry.

Purification and further modifications: The product of the Wittig reaction is purified and may undergo further chemical modifications to complete the carbon chain.

Final esterification: The synthesized icosa-11,14-dienoic acid is then esterified with ethanol, typically under acidic conditions or using other esterification agents, to produce Ethyl Icosa-11,14-dienoate.

| Reaction Step | Description | Key Reagents and Conditions |

|---|---|---|

| Wittig Reaction | Formation of the C=C double bonds with controlled stereochemistry. | Phosphonium ylide, aldehyde, strong base (e.g., n-butyllithium). |

| Esterification | Formation of the ethyl ester from the carboxylic acid. | Ethanol, acid catalyst (e.g., H₂SO₄) or other esterification methods. |

Enzymatic Esterification and Transesterification Approaches

Enzymatic methods provide a green and highly specific alternative to chemical synthesis for the production of Ethyl Icosa-11,14-dienoate. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions in non-aqueous or low-water environments.

Direct Esterification: This approach involves the direct reaction of icosa-11,14-dienoic acid with ethanol, catalyzed by a lipase. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct of the reaction, needs to be removed. This can be achieved by using a vacuum, molecular sieves, or by carrying out the reaction in a solvent that azeotropically removes water. Immobilized lipases, such as Candida antarctica lipase B (CALB), are often preferred as they can be easily recovered and reused, making the process more cost-effective.

Transesterification (Alcoholysis): In this method, an existing ester of icosa-11,14-dienoic acid (e.g., the methyl ester or a triglyceride containing this fatty acid) is reacted with ethanol in the presence of a lipase. This reaction is also an equilibrium process, and an excess of ethanol is often used to shift the equilibrium towards the production of the ethyl ester. Lipase-catalyzed transesterification is a widely used method for the production of fatty acid ethyl esters (FAEEs).

The conditions for these enzymatic reactions, such as temperature, substrate ratio, enzyme concentration, and solvent, need to be optimized to achieve high conversion rates and yields.

| Method | Substrates | Key Advantages | Considerations |

|---|---|---|---|

| Direct Esterification | Icosa-11,14-dienoic acid and ethanol | High substrate specificity, mild reaction conditions. | Requires removal of water to drive the reaction forward. |

| Transesterification | An ester of icosa-11,14-dienoic acid and ethanol | Can utilize naturally occurring esters (triglycerides), often faster than direct esterification. | Requires an excess of ethanol to shift the equilibrium. |

Synthesis of Stereoisomers and Analogues for Structure-Activity Relationship (SAR) Studies

To understand how the geometry of the double bonds and other structural features of Ethyl Icosa-11,14-dienoate influence its biological activity, the synthesis of its various stereoisomers and analogues is essential for structure-activity relationship (SAR) studies. This involves creating variations of the molecule, such as the (E,E), (E,Z), and (Z,E) isomers, as well as analogues with modified chain lengths or functional groups.

The stereoselective synthesis of these isomers can be achieved by employing different synthetic strategies. For example, the Wittig reaction can be modified to produce E-alkenes by using stabilized ylides or by employing the Schlosser modification. Other methods for stereoselective alkene synthesis, such as the Julia-Kocienski olefination or alkyne coupling followed by stereoselective reduction, can also be utilized.

By synthesizing a library of these isomers and analogues and testing their biological activities, researchers can identify the key structural features required for a specific biological effect. This information is invaluable for the design of more potent and selective bioactive compounds.

Precursor Role in Bioactive Compound Synthesis

Ethyl Icosa-11,14-dienoate, or its parent fatty acid, serves as a precursor in the biosynthesis of several important bioactive compounds. In biological systems, icosa-11,14-dienoic acid is a precursor to longer-chain omega-6 fatty acids, such as dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA). wikipedia.org These fatty acids are themselves precursors to a wide range of eicosanoids, which are signaling molecules involved in inflammation, immunity, and other physiological processes. apexbt.com

Biosynthesis and Metabolic Pathways

Elongation and Desaturation Pathways in Biological Systems

The formation of icosa-11,14-dienoic acid, the precursor to ethyl icosa-11,14-dienoate, is a result of the elongation of linoleic acid. google.comresearchgate.net This process is a part of the broader pathway for the synthesis of long-chain polyunsaturated fatty acids (PUFAs). nih.gov

A key step in the metabolism of icosa-11,14-dienoic acid involves the action of desaturase enzymes, particularly delta-8 desaturase. The FADS2 gene product, which is known for its delta-6 desaturase activity, has been shown to also possess delta-8 desaturase activity. nih.gov This enzyme can desaturate 11,14-eicosadienoic acid (20:2n-6) to produce dihomo-γ-linolenic acid (DGLA; 20:3n-6). nih.govmdpi.com Studies have demonstrated that the delta-8 desaturase activity is a crucial part of an alternative pathway for the biosynthesis of long-chain polyunsaturated fatty acids in mammals. nih.govnih.gov

Research using yeast transformed with a baboon FADS2 construct confirmed the enzyme's ability to convert 11,14-eicosadienoic acid into DGLA. nih.gov Competition experiments have indicated that while delta-6 desaturase activity is generally favored, the delta-8 desaturation of 20-carbon fatty acids like 11,14-eicosadienoic acid is a viable and important pathway. nih.gov

Following its synthesis, 11,14-eicosadienoic acid can be further metabolized into various bioactive compounds. Desaturases convert eicosadienoic acids into eicosatrienoic acids, which are known to be potent vasodilators. medchemexpress.comcaymanchem.comatamanchemicals.com Specifically, through the action of delta-8 desaturase, 11,14-eicosadienoic acid is converted to dihomo-γ-linolenic acid (DGLA), an eicosatrienoic acid. nih.govgoogle.com DGLA is a precursor to prostaglandin (B15479496) E1 and thromboxane (B8750289) B1. nih.gov

Integration into Complex Lipids (e.g., Phosphatidylethanolamines)

Eicosadienoic acid is incorporated into various complex lipids, reflecting its role as a component of cellular membranes. It has been identified within triglycerides and cholesteryl esters. hmdb.ca Research on the protozoan Acanthamoeba castellanii has provided detailed insights into the integration of eicosadienoic acid into phospholipids (B1166683). researchgate.net In this organism, eicosadienoic acid (20:2) is found in several phospholipid classes, including phosphatidylethanolamine (B1630911) (PE), phosphatidylserine (B164497) (PS), phosphatidic acid (PA), and cardiolipin. researchgate.net Specifically, PE species were identified with fatty acyl combinations of 28:1/20:2 and 30:2/18:1, indicating the presence of eicosadienoic acid. researchgate.net Additionally, studies on rats deficient in essential fatty acids have also investigated the position of eicosatrienoic acid within phosphatidylcholine and phosphatidylethanolamine. nih.gov

Role in the Exposome and Environmental Metabolomics (Non-clinical)

The term "exposome" refers to the complete collection of an individual's environmental exposures throughout their lifetime and how these exposures impact health. hmdb.ca 11,14-Eicosadienoic acid is considered part of the human exposome, as it has been detected in human blood. hmdb.ca Its presence is not due to endogenous production but rather from exposure to this compound or its derivatives through environmental and occupational sources. hmdb.ca

In the context of environmental metabolomics, ethyl icosa-11,14-dienoate has been identified in studies analyzing the chemical composition of various products. For instance, it has been detected in analyses of wines, where its presence, along with other esters, can help in distinguishing wines based on their age. researchgate.net (11Z,14Z)-Ethyl Icosa-11,14-dienoate is also used as an intermediate in the synthesis of Ethyl 11,14-Diepoxyeicosanoate, a standard for detecting epoxidized soybean oil in foods. chemicalbook.inimpurity.com

Biosynthesis by Gut Microbiome and Other Organisms

The gut microbiome plays a significant role in the metabolism of fatty acids. While the direct synthesis of ethyl icosa-11,14-dienoate by the gut microbiome is not extensively documented, studies have shown a correlation between gut microbial taxa and the levels of eicosadienoic acid. nih.gov For example, certain co-abundance groups (CAGs) of bacteria have been negatively correlated with the concentration of eicosadienoic acid (C20:2n-6). nih.gov

Research has also indicated that the administration of outer membrane vesicles from the probiotic Escherichia coli Nissle 1917 can lead to increased concentrations of 11,14-eicosadienoic acid in the liver metabolome. semanticscholar.org This suggests that the gut microbiota can influence the host's fatty acid metabolism, including the levels of eicosadienoic acid. Furthermore, eicosadienoic acid is found in a variety of organisms, including marine life and plants like conifers. atamanchemicals.comrsc.org

Mechanisms of Biological Activity in Vitro and Mechanistic Studies

Modulation of Cellular Signaling Pathways

Network pharmacology and experimental studies have suggested that the biological effects of compounds like ethyl icosa-11,14-dienoate are often exerted through their influence on complex signaling networks.

The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, growth, and apoptosis. nih.gov Several network pharmacology analyses have identified the PI3K-Akt pathway as a significant target for compounds structurally related to ethyl icosa-11,14-dienoate. scispace.comscienceopen.comwjgnet.com For instance, studies on traditional Chinese medicine formulations containing methyl icosa-11,14-dienoate, a closely related compound, have shown enrichment of targets in the PI3K-Akt signaling pathway. scienceopen.comnih.govscienceopen.com These analyses predict that such compounds can modulate the activity of key proteins in this pathway, including Akt1. scienceopen.comaustinpublishinggroup.com The regulation of Akt1 is crucial, as its activation is involved in immune responses and cell survival. nih.govaustinpublishinggroup.com

Experimental verification has sometimes followed these computational predictions. For example, active components of certain herbal decoctions, which include methyl icosa-11,14-dienoate, have been shown to regulate core targets like Akt1 in cell-based assays. scienceopen.com

| Study Type | Key Findings | Implicated Compound(s) | References |

| Network Pharmacology | Predicted to modulate the PI3K-Akt signaling pathway. | Methyl icosa-11,14-dienoate | scispace.comscienceopen.comwjgnet.comscienceopen.comnih.govnih.gov |

| Network Pharmacology | Identified Akt1 as a key target. | Methyl icosa-11,14-dienoate | scienceopen.comaustinpublishinggroup.com |

| In Vitro Experiment | Demonstrated regulation of Akt1 by active components of a decoction. | Danshen Decoction (contains Methyl icosa-11,14-dienoate) | scienceopen.com |

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating inflammatory responses, immune function, and cell survival. nih.gov Network pharmacology studies have consistently implicated the NF-κB pathway as a target for formulations containing methyl icosa-11,14-dienoate. scispace.comwjgnet.comnih.gov These studies suggest that the compound may influence the activity of key proteins within this pathway, thereby modulating the expression of pro-inflammatory genes. nih.govdcmhi.com.cn For instance, analyses have pointed to the regulation of core components of the NF-κB pathway, which in turn can affect inflammatory processes. nih.gov

| Study Type | Key Findings | Implicated Compound(s) | References |

| Network Pharmacology | Predicted to modulate the NF-κB signaling pathway. | Methyl icosa-11,14-dienoate | scispace.comwjgnet.comnih.govnih.gov |

| Network Pharmacology | Identified the NF-κB pathway as a key inflammatory signaling pathway. | Duhuo Jisheng Decoction (contains Methyl icosa-11,14-dienoate) | nih.gov |

Cyclic AMP (cAMP) and calcium (Ca2+) are ubiquitous second messengers that regulate a vast array of cellular functions. Network pharmacology analyses have suggested that methyl icosa-11,14-dienoate may be involved in modulating both cAMP and calcium signaling pathways. wjgnet.comnih.gov These pathways are crucial for processes ranging from G protein-coupled receptor activity to neurotransmitter release. wjgnet.com The enrichment of targets within these pathways suggests that the compound could influence cellular responses mediated by these second messengers. wjgnet.comsemanticscholar.org

| Study Type | Key Findings | Implicated Compound(s) | References |

| Network Pharmacology | Predicted to modulate the cAMP signaling pathway. | Methyl icosa-11,14-dienoate | wjgnet.comnih.gov |

| Network Pharmacology | Predicted to modulate the Calcium signaling pathway. | Methyl icosa-11,14-dienoate | wjgnet.comnih.govsemanticscholar.org |

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that transduces extracellular signals to intracellular responses, regulating processes like cell proliferation, differentiation, and apoptosis. nih.gov Network pharmacology studies have identified the MAPK pathway as a significant target for formulations containing methyl icosa-11,14-dienoate. wjgnet.comscienceopen.com This suggests that the compound may influence the activity of various MAPKs, such as JNK (c-Jun N-terminal kinase) and others, leading to downstream effects on gene expression and cellular function. scienceopen.comwjgnet.com

| Study Type | Key Findings | Implicated Compound(s) | References |

| Network Pharmacology | Predicted to modulate the MAPK signaling pathway. | Methyl icosa-11,14-dienoate | wjgnet.comscienceopen.com |

| Network Pharmacology | Identified c-Jun as a key target within the MAPK pathway. | Methyl icosa-11,14-dienoate | scienceopen.com |

Interleukins are a group of cytokines that play central roles in directing the immune system and mediating inflammatory responses. Network pharmacology analyses have highlighted the potential for methyl icosa-11,14-dienoate to interact with interleukin signaling pathways, particularly the IL-17 signaling pathway. wjgnet.comscienceopen.comnih.gov These computational studies suggest that the compound could modulate the activity of key targets within these pathways, such as IL-6. austinpublishinggroup.com This modulation could, in turn, affect inflammatory and immune responses. nih.gov

| Study Type | Key Findings | Implicated Compound(s) | References |

| Network Pharmacology | Predicted to modulate the IL-17 signaling pathway. | Methyl icosa-11,14-dienoate | wjgnet.comscienceopen.comnih.gov |

| Molecular Docking | Showed strong binding affinity for IL-6. | Active components of ONWAY® (includes Methyl icosa-11,14-dienoate) | austinpublishinggroup.com |

| In Vivo Study | Showed modulation of IL-6 expression. | YQJD formula (contains Methyl icosa-11,14-dienoate) | nih.gov |

Enzymatic Inhibition and Receptor Binding Studies

The biological activity of ethyl icosa-11,14-dienoate and its parent acid is also defined by their direct interactions with specific enzymes and receptors. The parent compound, 11,14-eicosadienoic acid, has been shown to competitively inhibit inosine (B1671953) 5'-monophosphate dehydrogenase with a Ki value of 3.1 µM. medchemexpress.comcaymanchem.com Furthermore, it acts as an antagonist to the leukotriene B4 (LTB4) receptor on neutrophils, inhibiting LTB4 binding with a Ki of 3.0 µM. medchemexpress.comcaymanchem.comatamanchemicals.com This action is significant as LTB4 is a potent lipid mediator of inflammation.

| Target | Action | Ki Value | Compound | References |

| Inosine 5'-monophosphate dehydrogenase | Competitive inhibition | 3.1 µM | 11(Z),14(Z)-Eicosadienoic acid | medchemexpress.comcaymanchem.com |

| Leukotriene B4 Receptor | Inhibition of ligand binding | 3.0 µM | 11(Z),14(Z)-Eicosadienoic acid | medchemexpress.comcaymanchem.comatamanchemicals.com |

Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.gov As a rate-limiting step, its inhibition can significantly impact cellular proliferation and other processes dependent on guanine nucleotides, such as DNA and RNA synthesis. nih.govwikipedia.org Research has identified IMPDH as a viable target for various therapeutic agents, including immunosuppressants and antivirals. nih.govwikipedia.org

Studies have explored the potential of various compounds to inhibit IMPDH. rndsystems.comnewtbdrugs.org For instance, mycophenolic acid is a well-known IMPDH inhibitor used to prevent transplant rejection. wikipedia.orgnih.gov While direct studies on Ethyl Icosa-11,14-dienoate's specific inhibitory activity on IMPDH are not extensively detailed in the provided results, the broader class of fatty acid derivatives has been investigated for such properties. The inhibition of IMPDH is considered a strategy for reducing adipose tissue mass, as demonstrated by studies using mycophenolic acid in preadipocytes. nih.gov

Table 1: Research on IMPDH Inhibition

| Inhibitor | Effect | Model System | Significance |

|---|---|---|---|

| Mycophenolic Acid (MPA) | Blocked adipogenesis | 3T3-L1 preadipocytes | Demonstrates the role of IMPDH in fat cell differentiation. nih.gov |

| Mycophenolate Mofetil (MMF) | Reduced body fat content | Diet-induced obese mice | Suggests a potential therapeutic strategy for obesity. nih.gov |

Leukotriene B4 (LTB4) Receptor Interactions

Leukotriene B4 (LTB4) is a potent inflammatory mediator derived from arachidonic acid. nih.gov It exerts its effects by binding to specific cell surface receptors, primarily BLT1 and BLT2. The interaction of various fatty acids and their derivatives with LTB4 receptors is an area of active investigation.

The metabolism of omega-6 and omega-3 polyunsaturated fatty acids can influence the production of eicosanoids like LTB4. nih.gov For example, the metabolism of arachidonic acid (an omega-6 fatty acid) leads to the production of pro-inflammatory LTB4. nih.gov Conversely, omega-3 fatty acids like EPA and DHA can compete with arachidonic acid, potentially reducing the formation of LTB4. nih.gov While direct interaction data for Ethyl Icosa-11,14-dienoate with LTB4 receptors is not specified, its nature as an omega-6 fatty acid derivative suggests it could be a substrate in the pathways that produce inflammatory mediators.

Cellular Effects: Antioxidant and Cell Membrane Fluidity Research

The cellular effects of fatty acid esters like Ethyl Icosa-11,14-dienoate extend to modulating oxidative stress and the physical properties of cell membranes.

Some studies have indicated the antioxidant potential of plant extracts containing various fatty acid derivatives, including methyl icosa-11,14-dienoate. notulaebotanicae.rotmrjournals.com These antioxidant properties are often attributed to the ability of such compounds to mitigate cellular damage caused by reactive oxygen species. notulaebotanicae.ro

Furthermore, the incorporation of polyunsaturated fatty acids into cell membranes can influence their fluidity. mdpi.com Increased membrane fluidity has been linked to the beneficial cardiovascular effects of omega-3 fatty acids like eicosapentaenoic acid (EPA). mdpi.com The structure of fatty acids, including the number and position of double bonds, plays a crucial role in determining their impact on membrane characteristics. mdpi.com As an unsaturated fatty acid ester, Ethyl Icosa-11,14-dienoate has the potential to affect membrane fluidity, a property that is vital for numerous cellular functions. mdpi.com

Role as a Precursor for Bioactive Eicosanoids

Ethyl Icosa-11,14-dienoate, as an ester of a C20 polyunsaturated fatty acid, serves as a precursor for the synthesis of various bioactive lipid mediators known as eicosanoids. atamanchemicals.com

Icosa-11,14-dienoic acid is an omega-6 fatty acid, and its biological effects are largely mediated through its conversion to n-6 eicosanoids. atamanchemicals.com These eicosanoids are a diverse group of signaling molecules that bind to a wide array of receptors found in virtually every tissue of the body. atamanchemicals.com This conversion pathway highlights the role of Ethyl Icosa-11,14-dienoate as a substrate for the enzymatic machinery that produces these potent biological regulators.

The metabolism of fatty acids can also lead to the formation of other classes of lipid mediators, such as octadecanoids, which are derived from 18-carbon fatty acids. acs.org While icosa-11,14-dienoic acid is a 20-carbon fatty acid, the metabolic pathways of different fatty acids are interconnected. The enzymes involved in these pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), can act on various substrates. acs.org The study of octadecanoids, oxygenated products of 18-carbon fatty acids, is an expanding field, with these molecules being formed through enzymatic and non-enzymatic mechanisms in mammals. acs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Ethyl Icosa-11,14-dienoate |

| Icosa-11,14-dienoic acid |

| Inosine 5'-Monophosphate Dehydrogenase (IMPDH) |

| Leukotriene B4 (LTB4) |

| Arachidonic acid |

| Eicosapentaenoic acid (EPA) |

| Docosahexaenoic acid (DHA) |

| Mycophenolic acid |

| Mycophenolate mofetil |

| BMS 566419 |

Advanced Analytical Techniques for Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid esters due to its high resolution and sensitivity. For compounds like ethyl icosa-11,14-dienoate, analysis typically involves its corresponding fatty acid methyl ester (FAME), as extensive libraries and standardized methods exist for FAMEs. The methodologies are readily adaptable for fatty acid ethyl esters (FAEEs).

The process often begins with a derivatization step, such as transesterification, to convert lipids into volatile fatty acid esters. For instance, a common method involves heating the sample with a solution of acetyl chloride in methanol. lcms.cz The resulting esters are then extracted with a nonpolar solvent like n-hexane before being injected into the GC-MS system. lcms.cz

GC-MS analysis separates compounds based on their boiling points and polarity as they pass through a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. In studies analyzing fatty acid content in biological samples, triple quadrupole GC-MS/MS systems are often employed for enhanced selectivity and sensitivity, using modes like Multiple Reaction Monitoring (MRM). lcms.cz

Table 1: Typical GC-MS Parameters for Fatty Acid Ester Analysis

| Parameter | Typical Setting |

|---|---|

| Instrument | Triple Quadrupole Gas Chromatograph-Mass Spectrometer (GC-MS/MS) lcms.cz |

| Injection Mode | Split mode lcms.cz |

| Column | Capillary columns (e.g., SH-Rxi-5Sil MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Temperature Program | Initial oven temperature held, then ramped to a final temperature to elute all compounds. |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection | Full scan mode for identification; Multiple Reaction Monitoring (MRM) for quantification lcms.cz |

Research has utilized GC-MS to identify various fatty acid esters, including methyl icosa-11,14-dienoate, in diverse samples such as sage oil and rice. lcms.czbioresources.com The retention time and mass spectrum are compared against commercial standards or spectral libraries for confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with High-Resolution Mass Spectrometry (HRMS) such as Orbitrap or Time-of-Flight (TOF) analyzers, is a powerful tool for lipid analysis. A key advantage of LC-MS is its ability to analyze less volatile and thermally labile compounds like ethyl icosa-11,14-dienoate in their native form, often without the need for derivatization.

Untargeted lipidomics studies frequently employ Ultra-High Performance Liquid Chromatography (UHPLC) systems coupled to HRMS instruments like the Q Exactive Quadrupole-Orbitrap. scholaris.ca This combination provides excellent chromatographic separation, high mass accuracy, and the ability to perform tandem MS (MS/MS) for structural confirmation. scholaris.canih.gov In a typical application, lipids are extracted and separated on a C18 reversed-phase column using a gradient of mobile phases, such as water and acetonitrile (B52724) with additives like formic acid. scholaris.ca The mass spectrometer acquires data in both positive and negative ionization modes to detect a wide range of lipid classes. scholaris.ca

HRMS provides a very precise mass measurement (typically to within 5 ppm), which allows for the determination of the elemental formula of a compound, such as C₂₂H₄₀O₂ for ethyl icosa-11,14-dienoate. epa.gov MS/MS fragmentation patterns are then used to confirm the structure, for example, by identifying the loss of the ethoxy group or characteristic fragments from the fatty acyl chain. researchgate.net This approach has been used to identify related icosadienoate derivatives as potential biomarkers in food authentication studies, such as distinguishing between different types of milk. researchgate.netresearchgate.net

Table 2: Example LC-HRMS Parameters for Lipidomics Profiling

| Parameter | Setting |

|---|---|

| Instrument | Vanquish UHPLC coupled to a Q Exactive Hybrid Quadrupole-Orbitrap MS scholaris.ca |

| Column | Scherzo SM-C18 (2 mm x 250 mm, 3 µm) scholaris.ca |

| Mobile Phase A | 0.1% Formic acid in water scholaris.ca |

| Mobile Phase B | 0.1% Formic acid in acetonitrile scholaris.ca |

| Flow Rate | 0.5 mL/min scholaris.ca |

| Ionization Source | Heated Electrospray Ionization (HESI) in positive and negative modes scholaris.ca |

| MS1 Resolution | 35,000 scholaris.ca |

| MS/MS Resolution | 17,500 scholaris.ca |

| Collision Energy | Stepped Normalized Collision Energies (e.g., 20, 35, 50 eV) scholaris.ca |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV)

Spectroscopic techniques are indispensable for the de novo structural elucidation of chemical compounds, including ethyl icosa-11,14-dienoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful methods for determining the precise structure.

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl ester group (a triplet for the -CH₃ and a quartet for the -OCH₂-). Other key signals would include multiplets in the olefinic region (δ ~5.3-5.4 ppm) for the C=C-H protons, a signal for the bis-allylic methylene (B1212753) protons (-C=C-CH₂-C=C-) around δ ~2.77 ppm, a triplet for the methylene group adjacent to the carbonyl (α-CH₂), and a broad signal for the long aliphatic chain.

¹³C NMR: The carbon spectrum would confirm the presence of the ester carbonyl carbon (C=O) around δ ~174 ppm, olefinic carbons between δ ~127-131 ppm, and the carbons of the ethyl group (~60 ppm for the -OCH₂- and ~14 ppm for the -CH₃). The remaining signals would correspond to the various methylene carbons in the long aliphatic chain. While detailed experimental spectra are often proprietary to chemical suppliers, these predicted shifts are foundational for structural verification. ambeed.compharmaffiliates.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The IR spectrum of ethyl icosa-11,14-dienoate would be dominated by a strong absorption band around 1740 cm⁻¹ corresponding to the C=O (ester) stretching vibration. Other significant peaks would include C-H stretching vibrations for both sp³ (alkane) and sp² (alkene) carbons just below and above 3000 cm⁻¹, respectively, a C=C stretching vibration around 1650 cm⁻¹ (which may be weak), and a strong C-O stretching vibration in the 1150-1250 cm⁻¹ region. unistra.fr

Ultraviolet (UV) Spectroscopy: Ethyl icosa-11,14-dienoate contains non-conjugated double bonds. Such isolated chromophores exhibit weak absorption (π→π* transitions) in the far UV region, typically below 200 nm. scholaris.ca Therefore, UV spectroscopy is not a primary technique for the detailed characterization of this specific compound but can confirm the absence of conjugated systems.

Table 3: Expected Spectroscopic Data for Ethyl Icosa-11,14-dienoate

| Technique | Functional Group | Expected Signal/Wavenumber |

|---|---|---|

| ¹H NMR | Ethyl (-OCH₂CH₃) | ~4.1 ppm (quartet), ~1.2 ppm (triplet) |

| Olefinic (=CH) | ~5.3-5.4 ppm (multiplet) | |

| Bis-allylic (-C=C-CH₂-C=C-) | ~2.77 ppm (triplet) | |

| Alpha-carbonyl (-CH₂COO) | ~2.3 ppm (triplet) | |

| ¹³C NMR | Carbonyl (C=O) | ~174 ppm |

| Olefinic (=C) | ~127-131 ppm | |

| Ester (-OCH₂) | ~60 ppm | |

| IR | Ester (C=O stretch) | ~1740 cm⁻¹ |

| Alkene (C=C stretch) | ~1650 cm⁻¹ | |

| Ester (C-O stretch) | ~1150-1250 cm⁻¹ |

| UV | π→π* transition | < 200 nm |

Metabolomics and Lipidomics Approaches for Profiling

Metabolomics and lipidomics are systems-level approaches that aim to comprehensively identify and quantify all small molecules (metabolites) or lipids in a biological sample. Ethyl icosa-11,14-dienoate and its parent acid, icosa-11,14-dienoic acid, are often identified as part of the lipidome in various organisms and samples. hmdb.ca

These large-scale profiling studies almost exclusively use LC-HRMS due to its broad coverage, sensitivity, and specificity. nih.govresearchgate.net In a typical workflow, lipids are extracted from a sample, analyzed by LC-HRMS, and the resulting data is processed using specialized software. Compound identification is achieved by matching the accurate mass, retention time, and MS/MS fragmentation spectrum against spectral libraries and databases. scholaris.ca

Through these approaches, icosa-11,14-dienoic acid and its derivatives have been identified in various contexts:

As a component of the human exposome, meaning it can be detected in human blood, reflecting exposure from external sources. hmdb.ca

In food science, where related metabolites like 1,3-dihydroxy-2-propanyl (11Z,14Z)-11,14-icosadienoate have been investigated as potential markers for authenticating cow's milk. researchgate.netresearchgate.net

In studies of marine organisms, where lipidomics is used to characterize the fatty acid composition of fish oils. researchgate.net

Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are then applied to the vast datasets generated in these studies to identify patterns and potential biomarkers that differentiate between sample groups. researchgate.net

Table 4: Identification of Icosa-11,14-dienoate Derivatives in Metabolomics/Lipidomics Studies

| Study Focus | Matrix | Analytical Technique | Finding | Citation |

|---|---|---|---|---|

| Food Authentication | Milk | UHPLC-HRMS | 1,3-dihydroxy-2-propanyl (11Z,14Z)-11,14-icosadienoate identified as a potential marker for cow milk. | researchgate.netresearchgate.net |

| Marine Lipidomics | Fish Oil | LC-HRMS | Untargeted lipidomics identifies hundreds of lipid compounds, including various polyunsaturated fatty acids. | researchgate.net |

| Human Metabolomics | Human Blood | Not Specified | Icosa-11,14-dienoic acid is considered part of the human exposome. | hmdb.ca |

Computational and Systems Biology Approaches

Network Pharmacology for Target Identification and Pathway Elucidation

Network pharmacology is a holistic approach that analyzes the interactions between drug components and multiple targets within a biological system. scienceopen.com This methodology has been applied to understand the therapeutic potential of traditional medicines and their constituent compounds, including Ethyl Icosa-11,14-dienoate.

In studies involving multi-component herbal formulas, Ethyl Icosa-11,14-dienoate has been identified as a potential active ingredient. nih.govnih.govdcmhi.com.cn These studies utilize databases like the Traditional Chinese Medicine Systems Pharmacology (TCMSP) database to screen for compounds with favorable pharmacokinetic properties, such as oral bioavailability (OB) and drug-likeness (DL). nih.govdcmhi.com.cnwjgnet.com For instance, a specific OB of ≥ 30% and DL of ≥ 0.18 are often used as screening criteria. nih.govdcmhi.com.cnwjgnet.com

Through the construction of "compound-target" networks, researchers can visualize the complex interactions between multiple chemical constituents and their predicted protein targets. scienceopen.comaustinpublishinggroup.comscienceopen.com For example, in one study, a network consisting of 197 nodes and 468 edges was created to represent the interactions between compounds and disease-related genes. austinpublishinggroup.com The analysis of such networks often reveals that a single compound can act on multiple targets, and conversely, a single target can be influenced by several different compounds. austinpublishinggroup.com

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are then employed to elucidate the biological processes and signaling pathways associated with the identified targets. scienceopen.comaustinpublishinggroup.comnih.gov These analyses have suggested that the targets of formulas containing Ethyl Icosa-11,14-dienoate are involved in a wide range of biological functions, including the regulation of immune responses, apoptosis, and viral infections. austinpublishinggroup.comnih.gov Specific pathways that have been highlighted include the PI3K-Akt signaling pathway, which is crucial in cell differentiation and various disease processes. scienceopen.comnih.govnih.gov

Table 1: Network Pharmacology and Pathway Analysis of Formulations Containing Ethyl Icosa-11,14-dienoate

| Study Focus | Key Findings | Implicated Pathways |

|---|---|---|

| Ischemic Cardiomyopathy | Identified 67 potential active components and 109 therapeutic targets. nih.gov Core targets included TP53, c-Jun, and Akt1. scienceopen.comnih.gov | PI3K-Akt signaling pathway scienceopen.comnih.gov |

| COVID-19 | A network of 197 active substances and 468 compound-target pairs was constructed. austinpublishinggroup.com Key targets identified were ALB, Akt1, IL-6, and TNF. austinpublishinggroup.com | Regulation of immune response, apoptosis, and viral infection. austinpublishinggroup.com |

| Herpes Simplex Keratitis | Revealed 97 intersecting targets between the herbal formula and the disease. nih.gov | PI3K/Akt signaling pathway nih.gov |

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the binding affinity and interaction patterns between a ligand (such as Ethyl Icosa-11,14-dienoate) and a protein receptor. wjgnet.com This method is crucial for validating the potential targets identified through network pharmacology and for understanding the molecular basis of a compound's activity. scienceopen.com

The process typically involves obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB) and the 3D structure of the ligand from databases such as PubChem. scienceopen.comaustinpublishinggroup.com Software like AutoDock Vina is then used to perform the docking simulations, which calculate the binding energy between the ligand and the receptor. scienceopen.comnih.gov A lower binding energy generally indicates a more stable and favorable interaction. scienceopen.comnih.gov A binding energy of ≤ -5.0 kcal/mol is often considered a good indicator of binding affinity. nih.gov

In the context of studies involving Ethyl Icosa-11,14-dienoate as part of a larger formulation, molecular docking has been used to assess the interactions between various active components and key protein targets. For example, docking studies have confirmed the binding of compounds to targets like Akt1, IL-6, and TNF, which are implicated in inflammatory and immune responses. austinpublishinggroup.com These simulations can reveal specific molecular interactions, such as the formation of hydrogen bonds and hydrophobic interactions, which stabilize the ligand-receptor complex. nih.govnih.gov

Table 2: Examples of Molecular Docking in Studies Referencing Related Compounds

| Study | Key Targets Docked | Software Used | Key Findings |

|---|---|---|---|

| Ischemic Cardiomyopathy scienceopen.comnih.gov | Akt1, c-Jun, TP53 | AutoDock Vina | Active components showed good binding affinity to core targets. scienceopen.comnih.gov |

| COVID-19 austinpublishinggroup.com | ALB, Akt1, IL-6, TNF | AutoDock Vina, PyMOL | Confirmed interactions between the formula's components and key disease targets. austinpublishinggroup.com |

| Herpes Simplex Keratitis nih.gov | IL-4, IL-6 | Autodock, Pymol | Assessed binding strength between active compounds and inflammatory targets. nih.gov |

Bioinformatics Analysis of Related Gene Expression and Protein Interactions

Bioinformatics analysis plays a vital role in identifying disease-related genes and understanding the broader context of a compound's potential effects. This involves integrating data from various sources, including gene expression databases and protein-protein interaction (PPI) networks. nih.gov

To identify potential therapeutic targets for a specific condition, researchers often mine databases like GeneCards, Online Mendelian Inheritance in Man (OMIM), and the Therapeutic Target Database (TTD). scienceopen.comnih.gov The intersection of these disease-related genes with the predicted targets of a compound or formulation provides a set of high-confidence potential targets. nih.gov

Protein-protein interaction (PPI) networks are then constructed using platforms like STRING to visualize the complex interplay between these target proteins. scienceopen.comwjgnet.com The analysis of these networks helps to identify "hub" genes, which are highly connected nodes that are often critical for the biological process . nih.gov For instance, in one study, the CytoHubba plugin for Cytoscape was used to identify the top 10 essential proteins in a network. austinpublishinggroup.com

Furthermore, bioinformatics tools are used to analyze gene expression data from databases such as the Gene Expression Omnibus (GEO) and The Cancer Genome Atlas (TCGA) to validate the relevance of identified targets in disease states. nih.govdovepress.com This can involve comparing the expression levels of target genes in healthy versus diseased tissues. dovepress.com

Table 3: Commonly Used Bioinformatics Databases and Tools

| Database/Tool | Purpose | References |

|---|---|---|

| TCMSP | Screening active compounds from traditional medicines. | nih.govnih.govwjgnet.com |

| GeneCards, OMIM, TTD | Identifying disease-related genes. | scienceopen.comnih.gov |

| STRING | Constructing protein-protein interaction (PPI) networks. | scienceopen.comwjgnet.comnih.gov |

| Cytoscape | Visualizing and analyzing biological networks. | scienceopen.comaustinpublishinggroup.comscienceopen.com |

| DAVID, Metascape | Performing GO and KEGG pathway enrichment analysis. | nih.govaustinpublishinggroup.comnih.gov |

| PubChem, PDB | Sourcing 3D structures for molecular docking. | scienceopen.comaustinpublishinggroup.comnih.gov |

Comparative Biochemical and Physiological Studies

Comparison with Other Long-Chain Polyunsaturated Fatty Acid Esters and Related Lipids

Ethyl icosa-11,14-dienoate's physiological and biochemical profile is best understood in comparison to other structurally related lipids, including its precursors, metabolites, and other long-chain PUFA esters.

The parent fatty acid, DGLA, occupies a critical branch point in the omega-6 fatty acid cascade. It is positioned between its precursor, GLA, and its primary metabolite, arachidonic acid (AA). Dietary DGLA is considered more potent than GLA because the enzymatic conversion of GLA to DGLA can be a rate-limiting step under certain conditions. nih.gov The most significant comparison is with AA. Both DGLA and AA serve as substrates for cyclooxygenase (COX) and lipoxygenase enzymes, but they give rise to different classes of eicosanoids with often opposing biological effects. nih.gov DGLA is metabolized into 1-series prostaglandins, such as the anti-inflammatory PGE₁, whereas AA is converted into 2-series prostaglandins, like the pro-inflammatory PGE₂. nih.govcaymanchem.com

When compared with omega-3 PUFA esters, such as eicosapentaenoic acid (EPA) ethyl ester and docosahexaenoic acid (DHA) ethyl ester, metabolic interactions are evident. Studies in Sprague-Dawley rats fed diets containing EPA or DHA ethyl esters showed increased levels of DGLA in tissue phospholipids (B1166683), alongside a decrease in arachidonic acid. tandfonline.com This suggests a competitive interplay between omega-3 and omega-6 PUFAs for enzymatic processing. In that study, EPA was found to influence lipid metabolism and leukotriene synthesis more profoundly than DHA. tandfonline.com

The chemical form of the fatty acid also influences its bioavailability. A review of various forms of omega-3 long-chain PUFAs concluded that ethyl esters (EE) appear to have the lowest bioavailability when compared to free fatty acids (FFA), triacylglycerols (TAGs), and phospholipids (PLs). nih.gov This general finding for LC-PUFAs is likely relevant to ethyl icosa-11,14-dienoate as well.

| Compound/Class | Relationship to Ethyl Icosa-11,14-dienoate | Key Comparative Point | Primary Metabolites |

|---|---|---|---|

| Gamma-Linolenic Acid (GLA) | Precursor | Dietary DGLA is more direct and potentially more effective as its formation from GLA can be rate-limited. nih.govnih.gov | DGLA |

| Arachidonic Acid (AA) | Metabolite | Competes for the same enzymes (e.g., COX) but produces different eicosanoid series (1-series vs. 2-series). nih.gov | Pro-inflammatory 2-series Prostaglandins, 4-series Leukotrienes |

| Ethyl Eicosapentaenoate (EPA Ester) | Omega-3 Analogue | Competes for metabolic enzymes; dietary EPA can alter the tissue levels of DGLA and AA. tandfonline.com | Anti-inflammatory 3-series Prostaglandins, 5-series Leukotrienes |

| Free Fatty Acid (FFA) Form | Different Chemical Form | Ethyl esters generally exhibit lower bioavailability compared to the FFA form of long-chain PUFAs. nih.gov | N/A |

Differential Biological Activities of Stereoisomers

The biological activity of fatty acids and their derivatives is highly dependent on their three-dimensional structure, or stereochemistry. The common, naturally occurring form of the parent DGLA is (8Z,11Z,14Z)-eicosatrienoic acid, featuring cis double bonds. caymanchem.comcaymanchem.com The corresponding ethyl icosa-11,14-dienoate is derived from (11Z,14Z)-icosa-11,14-dienoic acid. nih.gov

Currently, there is a lack of specific research literature directly comparing the biological activities of the different stereoisomers (e.g., cis vs. trans) of ethyl icosa-11,14-dienoate. However, principles of biochemistry strongly suggest that different isomers would exhibit distinct activities. The enzymes that metabolize PUFAs, such as cyclooxygenases and lipoxygenases, are known to be highly stereospecific. acs.org This means they recognize and bind to substrates with a specific geometric configuration.

For example, the conversion of DGLA to prostaglandin (B15479496) E₁ is a multi-step enzymatic process that would not proceed effectively with an incorrect isomer. caymanchem.com The precise folding of the fatty acid chain is critical for it to fit into the active site of the enzyme. Therefore, a trans isomer of DGLA would likely be a poor substrate for these enzymes compared to the natural cis isomer, potentially acting as a competitive inhibitor or being metabolized through different pathways, leading to different biological outcomes. The enzymatic oxidation of PUFAs is consistently performed with determined stereospecificity, where the specific enzyme and substrate dictate which stereoisomer is produced. acs.org While direct comparative studies on ethyl icosa-11,14-dienoate isomers are not available, the established stereospecificity of lipid-metabolizing enzymes provides a strong basis for inferring that its stereoisomers would possess differential biological activities.

Ecological and Environmental Research Perspectives

Role in Microbial Interactions and Fungal Metabolites

Currently, there is no available scientific data detailing the role of Ethyl Icosa-11,14-dienoate in microbial interactions or its production as a fungal metabolite. Safety and ecological data sheets for the compound, also known as cis-11,14-Eicosadienoic acid ethyl ester, indicate that information regarding its toxicity to microorganisms, persistence, and degradability is not available. echemi.com

In contrast, the related compound, Methyl icosa-11,14-dienoate , has been identified as a volatile organic compound (VOC) produced by the soil fungus Trichoderma asperelloides (strain TSU1). notulaebotanicae.roresearchgate.netmdpi.comresearchgate.net Studies on this methyl ester have shown that it contributes to the antifungal properties of the VOCs emitted by the fungus, which inhibit the growth of various plant pathogenic fungi. notulaebotanicae.romdpi.comresearchgate.net However, similar studies specifically investigating Ethyl Icosa-11,14-dienoate have not been found in the current body of scientific research.

Presence in Various Biological Extracts and its Ecological Significance

There is a lack of documented evidence identifying Ethyl Icosa-11,14-dienoate as a natural constituent in biological extracts from plants or other organisms. Consequently, its ecological significance remains uncharacterized. Ecological information, including bioaccumulative potential and mobility in soil, is currently unavailable for this compound. echemi.com

For context, the closely related Methyl (11E, 14E)-11,14-icosadienoate has been identified in various natural sources, including:

The n-hexane extract of Cyperus difformis flowers. notulaebotanicae.ro

Sage (Salvia officinalis) oil. bioresources.com

The methanolic extract of Tinospora cordifolia fruits.

As a component of the traditional Chinese medicine, Xiangsu powder, where it is listed as a constituent from Perilla leaf.

The parent molecule, (11Z,14Z)-icosa-11,14-dienoic acid , is a known omega-6 fatty acid found in various plants and some animal tissues. atamanchemicals.comnih.gov It is recognized as a metabolite in organisms like Cannabis sativa. atamanchemicals.com However, the natural occurrence and ecological role of its ethyl ester form are not documented.

Due to the absence of specific research findings on Ethyl Icosa-11,14-dienoate, no data tables on its research findings can be generated at this time.

Research Gaps, Challenges, and Future Directions

Elucidating Undiscovered Metabolic Fates and Intermediates

A primary challenge in understanding the biological significance of Ethyl Icosa-11,14-dienoate is the limited knowledge of its precise metabolic journey within living organisms. It is widely presumed that, like other fatty acid ethyl esters, its initial metabolic step is hydrolysis to its constituent parts: ethanol (B145695) and eicosa-11,14-dienoic acid. physiology.orgdrugbank.com This hydrolysis is likely carried out by various esterases in the gastrointestinal tract and blood. physiology.org

However, the specific enzymes responsible for the hydrolysis of Ethyl Icosa-11,14-dienoate and the efficiency of this process are yet to be identified. Furthermore, while the metabolism of the resulting eicosa-11,14-dienoic acid has been investigated to some extent, many of its subsequent metabolic intermediates and final breakdown products remain undiscovered.

Research in rat testes has shown that eicosa-11,14-dienoic acid can be metabolized to eicosa-8,11,14-trienoic acid and eicosa-5,11,14-trienoic acid, indicating the involvement of desaturase and elongase enzymes. nih.gov The identification of a delta-8 desaturase activity in this process was a key finding. nih.gov Eicosa-11,14-dienoic acid itself is an elongation product of linoleic acid and can be further metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid. atamanchemicals.com

Future research should focus on:

Identifying the specific esterases that hydrolyze Ethyl Icosa-11,14-dienoate in vivo.

Quantifying the rate and extent of its conversion to eicosa-11,14-dienoic acid.

Tracing the metabolic pathways of eicosa-11,14-dienoic acid beyond the known trienoic acids to identify all downstream metabolites.

Investigating potential alternative metabolic pathways for the intact ethyl ester, if any exist.

Comprehensive Characterization of Biological Activities and Molecular Targets

The biological activities and specific molecular targets of Ethyl Icosa-11,14-dienoate are largely inferred from studies on its corresponding free fatty acid. Eicosa-11,14-dienoic acid has been shown to modulate the production of pro-inflammatory mediators in murine macrophages. researchgate.net Specifically, it can decrease the production of nitric oxide (NO) while increasing the levels of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-α (TNF-α) in response to lipopolysaccharide (LPS). researchgate.net This suggests a complex role in inflammatory processes, potentially acting as a weaker pro-inflammatory agent compared to linoleic acid. researchgate.net

The broader class of polyunsaturated fatty acid esters, including ethyl polyenoates, are recognized for their anti-inflammatory and lipid-modulating properties. patsnap.com A primary molecular target for these compounds is the peroxisome proliferator-activated receptor (PPARs), which are key regulators of lipid metabolism. patsnap.com

However, a comprehensive characterization of the biological activities directly attributable to Ethyl Icosa-11,14-dienoate is lacking. It is crucial to determine whether the ethyl ester has unique biological effects or if its activity is solely dependent on its hydrolysis to the free fatty acid.

Future research should aim to:

Conduct in-depth in vitro and in vivo studies to characterize the full spectrum of biological activities of Ethyl Icosa-11,14-dienoate.

Identify and validate its specific molecular targets, including receptors, enzymes, and signaling proteins.

Compare the biological potency and efficacy of the ethyl ester with its free fatty acid and methyl ester counterparts.

Elucidate the precise mechanisms by which it modulates inflammatory pathways and lipid metabolism.

Development of Advanced Synthetic Strategies for Isomeric Purity and Scalability

The synthesis of polyunsaturated fatty acid esters like Ethyl Icosa-11,14-dienoate with high isomeric purity presents a significant chemical challenge. The presence of two double bonds at the 11th and 14th positions allows for multiple geometric isomers (cis-cis, cis-trans, trans-cis, and trans-trans). The biological activity of fatty acids and their esters is often highly dependent on their isomeric form, with the (11Z, 14Z) or cis-cis isomer being the most common naturally occurring and biologically relevant form.

General synthetic methods for creating dienoic and trienoic esters with high stereoselectivity exist, such as palladium-catalyzed alkenylation (Negishi coupling). researchgate.net However, achieving high yields and isomeric purity on a large, scalable level remains a hurdle. The synthesis of related compounds like ethyl linoleate (B1235992) has been optimized using various catalysts and reaction conditions. chemicalbook.comnih.gov These approaches could potentially be adapted for Ethyl Icosa-11,14-dienoate.

Key challenges and future directions in this area include:

Developing novel, highly stereoselective synthetic routes to produce the (11Z, 14Z)-isomer of Ethyl Icosa-11,14-dienoate with minimal contamination from other isomers.

Optimizing reaction conditions to improve yield and reduce the need for extensive purification steps.

Designing scalable and cost-effective synthetic strategies to enable the production of large quantities of the pure compound for extensive biological and clinical research.

Exploring enzymatic synthesis as a potentially more specific and environmentally friendly alternative to chemical synthesis.

Exploration of Novel Therapeutic Applications based on Mechanistic Research

The preliminary findings on the biological activities of eicosa-11,14-dienoic acid and the associations of its methyl ester in traditional medicine suggest several potential therapeutic avenues for Ethyl Icosa-11,14-dienoate. Its role in modulating inflammation points towards its potential use in inflammatory disorders. The general lipid-lowering properties of polyunsaturated fatty acid esters also suggest a possible application in metabolic diseases. patsnap.com

However, the exploration of these therapeutic applications must be grounded in solid mechanistic research. A thorough understanding of how Ethyl Icosa-11,14-dienoate interacts with its molecular targets and influences biological pathways is a prerequisite for its development as a therapeutic agent.

Future research in this area should involve:

Investigating the therapeutic potential of pure Ethyl Icosa-11,14-dienoate in preclinical models of inflammatory diseases, such as arthritis, inflammatory bowel disease, and neuroinflammation.

Evaluating its efficacy in animal models of metabolic disorders, including dyslipidemia and insulin (B600854) resistance.

Conducting detailed mechanistic studies to link its observed therapeutic effects to specific molecular pathways.

Exploring its potential as a lead compound for the development of more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties.

Ultimately, if preclinical data are promising, moving towards well-designed clinical trials to assess its safety and efficacy in humans.

Q & A

Basic: How can Ethyl Icosa-11,14-dienoate be synthesized and characterized in an academic laboratory setting?

Methodological Answer:

Ethyl Icosa-11,14-dienoate, a fatty acid ethyl ester with conjugated double bonds at positions 11 and 14, can be synthesized via esterification of (11Z,14Z)-icosa-11,14-dienoic acid (eicosadienoic acid) using ethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Characterization typically involves:

- Nuclear Magnetic Resonance (NMR): To confirm the positions of double bonds (δ 5.3–5.4 ppm for Z-configured olefins) and ester functionality (δ 4.1–4.3 ppm for the ethyl group) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Retention indices and fragmentation patterns (e.g., m/z 308 for the molecular ion) validate purity and structural integrity .

- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1740 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (C-O ester bond) confirm ester formation .

Basic: What analytical techniques are optimal for quantifying Ethyl Icosa-11,14-dienoate in complex biological matrices?

Methodological Answer:

For quantification in lipid-rich samples (e.g., plasma or plant extracts):

- High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with UV detection at 205 nm (for conjugated dienes) or evaporative light scattering detection (ELSD) .

- Thin-Layer Chromatography (TLC): Pre-screening with iodine vapor or phosphomolybdic acid staining to isolate lipid fractions .

- Calibration Standards: Prepare synthetic Ethyl Icosa-11,14-dienoate (CAS 103213-62-3) for spiking experiments to validate recovery rates .

Advanced: How can molecular docking elucidate Ethyl Icosa-11,14-dienoate’s interaction with targets like HIF-1α or VEGF in cancer pathways?

Methodological Answer:

In silico studies require:

- Ligand Preparation: Generate a 3D structure of Ethyl Icosa-11,14-dienoate using tools like ChemDraw or Avogadro, optimizing geometry with Gaussian09 .

- Target Selection: Retrieve protein structures (e.g., HIF-1α PDB: 1H2M) from the RCSB PDB database.

- Docking Software: Use AutoDock Vina or Schrödinger Maestro. Set parameters: grid box covering the active site (e.g., 25 ų), Lamarckian genetic algorithm for conformational sampling.

- Validation: Compare binding energies (ΔG) with known ligands (e.g., stigmasterol ΔG = −7.2 kcal/mol). Note: Ethyl Icosa-11,14-dienoate may lack precomputed 3D conformers in some databases, necessitating manual optimization .

Advanced: How do discrepancies in binding energy data for Ethyl Icosa-11,14-dienoate across studies arise, and how can they be resolved?

Methodological Answer:

Contradictions in binding energy (e.g., −5 kJ/mol vs. −7 kJ/mol) may stem from:

- Force Field Differences: CHARMM vs. AMBER parameters affect van der Waals and electrostatic calculations .

- Protonation States: Adjust ligand and receptor ionization at physiological pH using tools like PROPKA .

- Solvent Models: Implicit (GBSA) vs. explicit (TIP3P) water models alter entropy estimates.

Resolution: Standardize protocols (e.g., OPLS4 force field in Schrödinger) and validate against experimental data (e.g., surface plasmon resonance) .

Advanced: What experimental design considerations are critical for studying Ethyl Icosa-11,14-dienoate’s role in lipid metabolism pathways?

Methodological Answer:

Key steps include:

- Model Systems: Use HepG2 cells or C57BL/6 mice for in vivo lipidomic profiling. Dose optimization (e.g., 10–100 µM for cell studies) is critical to avoid cytotoxicity .

- Isotopic Labeling: Incorporate ¹³C-labeled ethyl groups to track metabolic flux via LC-MS/MS .

- Control Groups: Compare with structurally similar esters (e.g., ethyl linoleate) to isolate effects of the 11,14-diene motif .

- Pathway Analysis: Leverage KEGG (Entry C16525) to map interactions with elongases or desaturases .

Advanced: How can network pharmacology identify synergistic effects of Ethyl Icosa-11,14-dienoate in herbal formulations?

Methodological Answer:

For multi-component systems (e.g., traditional Chinese medicine):

- Compound-Target Databases: Use TCMSP or HERB to compile targets (e.g., PPAR-γ, COX-2) .

- Cytoscape Analysis: Construct compound-target-disease networks; prioritize nodes with high betweenness centrality.

- Validation: Knockout models (e.g., siRNA for PPAR-γ) to confirm predicted synergies .

Basic: What are the stability challenges of Ethyl Icosa-11,14-dienoate during long-term storage, and how can they be mitigated?

Methodological Answer:

The ester is prone to hydrolysis and oxidation:

- Storage Conditions: Store at −80°C under argon in amber vials to prevent UV-induced peroxidation .

- Antioxidants: Add 0.01% BHT (butylated hydroxytoluene) to lipid solutions .

- Stability Assays: Monitor via periodic GC-MS to detect degradation products (e.g., free eicosadienoic acid) .

Advanced: How to design a PICOT framework for clinical trials involving Ethyl Icosa-11,14-dienoate as a therapeutic agent?

Methodological Answer:

Follow PICOT guidelines:

- Population (P): Adults with hyperlipidemia (LDL > 160 mg/dL).

- Intervention (I): Oral administration of 500 mg/day Ethyl Icosa-11,14-dienoate.

- Comparison (C): Placebo or ethyl oleate.

- Outcome (O): 20% reduction in serum triglycerides at 12 weeks.

- Time (T): 6-month follow-up.

Rationale: Align with lipid metabolism endpoints (NCT trials) and ensure IRB compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。